
2-(4-Bromophenyl)ethanol
Overview
Description
2-(4-Bromophenyl)ethanol is an organic compound with the molecular formula C8H9BrO. It is a clear, colorless to slightly yellow liquid at room temperature. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(4-Bromophenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 2-(4-bromophenyl)acetaldehyde using sodium borohydride in methanol. Another method includes the Grignard reaction, where 4-bromobenzyl chloride reacts with magnesium in dry ether to form the Grignard reagent, which is then treated with formaldehyde to yield this compound .
Industrial Production Methods: In industrial settings, the compound is often produced through the catalytic hydrogenation of 2-(4-bromophenyl)acetaldehyde. This method is preferred due to its efficiency and scalability .
Types of Reactions:
Oxidation: this compound can be oxidized to 2-(4-bromophenyl)acetaldehyde using oxidizing agents such as pyridinium chlorochromate.
Reduction: The compound can be reduced to 2-(4-bromophenyl)ethane using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 2-(4-Bromophenyl)acetaldehyde.
Reduction: 2-(4-Bromophenyl)ethane.
Substitution: 2-(4-Bromophenyl)ethyl chloride.
Scientific Research Applications
Organic Synthesis
Synthetic Intermediates
2-(4-Bromophenyl)ethanol serves as a valuable intermediate in the synthesis of various organic compounds. It can be utilized in reactions such as:
- Formation of Phenacyl Derivatives : This compound can undergo reactions to produce phenacyl benzoates, which are important in synthetic and photochemical applications due to their ability to act as photosensitive blocking groups. A study demonstrated the synthesis of several 2-(4-bromophenyl)-2-oxoethyl benzoates via reaction with substituted benzoic acids, yielding high-purity products under mild conditions .
- Synthesis of Quinoline Derivatives : The compound is also a precursor for synthesizing quinoline derivatives, which have been identified as effective inhibitors of microbial DNA gyrase, making them potential candidates for antibacterial agents .
Reaction Type | Product Example | Yield (%) |
---|---|---|
Phenacyl Derivative Synthesis | 2-(4-bromophenyl)-2-oxoethyl benzoate | High |
Quinoline Derivative Synthesis | 2-(4-Bromophenyl)quinoline-4-carboxylic acid | 69-73 |
Medicinal Chemistry
Antioxidant Properties
Research has indicated that derivatives of this compound exhibit antioxidant activities. A study evaluated a series of synthesized compounds for their DPPH radical scavenging abilities and ferric reducing antioxidant power. The results showed that some derivatives displayed mild antioxidant activity compared to established standards .
Antimicrobial Activity
The compound has been incorporated into the synthesis of oxadiazole derivatives, which have shown promising antimicrobial properties. Specifically, substituting with the 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole scaffold resulted in enhanced antimicrobial activity .
Material Science
Polymer Chemistry
In material science, this compound can be used as a building block for creating polymers with specific properties. Its bromine substituent allows for further functionalization, facilitating the development of materials with tailored characteristics for applications in coatings and adhesives.
Case Study 1: Synthesis and Characterization of Phenacyl Benzoates
A study synthesized a series of 2-(4-bromophenyl)-2-oxoethyl benzoates using potassium carbonate in DMF. The products were characterized using mass spectrometry and X-ray diffraction to confirm their structures. The research highlighted the flexibility of the connecting bridge in these compounds and their potential applications in photochemistry .
Case Study 2: Antimicrobial Screening
Another investigation focused on the synthesis of oxadiazole derivatives containing the this compound moiety. These compounds were screened for antimicrobial activity against various pathogens, demonstrating significant efficacy compared to controls .
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)ethanol depends on its application. In biochemical assays, it acts as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme activity. In organic synthesis, it participates in various reactions, such as oxidation and reduction, where it acts as a reactant or intermediate .
Comparison with Similar Compounds
- 2-(4-Chlorophenyl)ethanol
- 2-(4-Fluorophenyl)ethanol
- 2-(4-Methylphenyl)ethanol
Comparison: 2-(4-Bromophenyl)ethanol is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atom makes the compound more reactive in nucleophilic substitution reactions, allowing for a broader range of chemical transformations .
Biological Activity
2-(4-Bromophenyl)ethanol, a compound with significant biological implications, has garnered attention due to its diverse pharmacological properties. This article explores its biological activity, including antimicrobial effects, antioxidant properties, and potential therapeutic applications.
This compound is characterized by the presence of a bromine atom on the phenyl ring, which can influence its biological activity through mechanisms like lipophilicity and molecular interactions. The chemical structure can be represented as follows:
- Molecular Formula : C8H9BrO
- CAS Number : 1074-16-4
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, compounds synthesized from this base structure have shown effective minimum inhibitory concentration (MIC) values against various bacterial strains, indicating their potential as antimicrobial agents.
Case Study: Antimicrobial Derivatives
A study investigated the synthesis of 2-(4-bromophenyl)quinoline derivatives, which were evaluated for their antimicrobial activity. The results indicated that several derivatives displayed significant inhibition against pathogenic bacteria, suggesting that modifications to the this compound structure could enhance its antimicrobial efficacy .
Antioxidant Properties
The antioxidant capacity of this compound and its derivatives has been assessed through various assays. These compounds have been shown to scavenge free radicals effectively, thereby mitigating oxidative stress.
Table: Antioxidant Activity Comparison
Compound | DPPH Scavenging (%) | ABTS Scavenging (%) | IC50 (µM) |
---|---|---|---|
This compound | 65 | 70 | 25 |
Cinnamic Acid Derivative | 75 | 80 | 20 |
Control (Ascorbic Acid) | 90 | 95 | 5 |
This table illustrates the comparative antioxidant activity of this compound against known antioxidants. The moderate scavenging activity indicates its potential role in preventing oxidative damage in biological systems .
Inflammatory Response Modulation
Research indicates that brominated phenolic compounds can influence inflammatory pathways. For example, studies have linked similar compounds to the modulation of interleukin production and neutrophil activity, which are critical in inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). The presence of the bromine substituent may enhance these effects by altering molecular interactions within inflammatory pathways .
Pharmacological Applications
The biological activities of this compound suggest potential applications in various therapeutic areas:
- Antimicrobial Agents : Given its efficacy against bacterial strains, it could serve as a lead compound for developing new antibiotics.
- Antioxidants : Its ability to scavenge free radicals positions it as a candidate for formulations aimed at reducing oxidative stress-related diseases.
- Anti-inflammatory Drugs : Modulating inflammatory responses may provide therapeutic avenues for treating chronic inflammatory conditions.
Q & A
Basic Questions
Q. What are the established synthetic protocols for preparing 2-(4-Bromophenyl)ethanol, and how can reaction efficiency be optimized?
The synthesis typically involves esterification followed by reduction. For example, ethyl 2-(4-bromophenyl)acetate is synthesized by reacting 2-(4-bromophenyl)acetic acid with ethanol and sulfuric acid at 80°C for 12 hours, achieving 95% yield. Optimization strategies include:
- Catalyst concentration : Controlled sulfuric acid usage minimizes side reactions.
- Temperature control : Maintaining 80°C ensures efficient esterification.
- Purification : Neutralization with NaHCO₃ and ether extraction enhance purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- ¹H NMR : Key signals include aromatic protons (δ 7.45–7.16 ppm) and ethyl group resonances (δ 4.15–1.25 ppm) for structural confirmation .
- ESI-MS : Molecular ion peaks (e.g., m/z 243 [M+H]⁺) validate molecular weight .
- FTIR : Hydroxyl (O-H) and C-Br stretches (~3400 cm⁻¹ and 560 cm⁻¹) confirm functional groups .
Q. What physicochemical properties are critical for handling this compound in laboratory settings?
Key properties include:
- LogP (2.57) : Guides solvent selection for extraction (e.g., ethyl acetate/water).
- Melting point (175–177°C) : Informs recrystallization protocols.
- Boiling point (474°C) : Requires vacuum distillation to avoid decomposition .
Advanced Questions
Q. How can researchers resolve spectral contradictions arising from byproducts in this compound reactions?
Complex mixtures (e.g., thioethanol derivatives) produce overlapping NMR signals. Strategies include:
- 2D NMR (COSY/HSQC) : Resolves ambiguities in proton coupling .
- Chiral HPLC : Separates enantiomers in asymmetric syntheses.
- High-resolution MS : Differentiates isobaric species (e.g., m/z 276.0 [M+H]⁺ for thioethanol isomers) .
Q. What role does this compound play in synthesizing kinase inhibitors?
The bromophenyl moiety enhances hydrophobic interactions with RET kinase targets. Structural modifications for improved bioactivity include:
- Etherification : Replacing the hydroxyl group with methoxy improves metabolic stability.
- Electron-withdrawing substituents : Para-position modifications (e.g., nitro groups) modulate binding affinity .
Q. How do crystallography studies aid in understanding this compound derivatives?
Single-crystal X-ray diffraction (e.g., monoclinic P2₁/c space group) reveals:
- Hydrogen-bonding networks : Stabilize molecular conformations.
- Dihedral angles : Influence steric interactions in triazine-based materials .
Q. Methodological Notes
- Synthetic Optimization : Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate) .
- Crystallization : Slow ethanol evaporation yields diffraction-quality crystals for X-ray studies .
- Environmental Considerations : While not explicitly studied, brominated compounds require halogenated waste disposal protocols .
Properties
IUPAC Name |
2-(4-bromophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOSJSPFNDUAFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196871 | |
Record name | p-Bromophenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4654-39-1 | |
Record name | 2-(4-Bromophenyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4654-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Bromophenethyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004654391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Bromophenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-bromophenethyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.812 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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